molecular formula C10H10ClN3O2 B13591056 1-methyl-5-(pyridin-2-yl)-1H-pyrazole-4-carboxylicacidhydrochloride

1-methyl-5-(pyridin-2-yl)-1H-pyrazole-4-carboxylicacidhydrochloride

Cat. No.: B13591056
M. Wt: 239.66 g/mol
InChI Key: ORDKFBLSFQVCMW-UHFFFAOYSA-N
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Description

1-methyl-5-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid hydrochloride is a heterocyclic compound that contains both pyrazole and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-5-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid hydrochloride typically involves the reaction of pyridin-2-yl hydrazine with ethyl acetoacetate under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then cyclizes to form the pyrazole ring. The final product is obtained by treating the pyrazole derivative with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

1-methyl-5-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

1-methyl-5-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with unique properties, such as catalysts and ligands for metal complexes.

Mechanism of Action

The mechanism of action of 1-methyl-5-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-3-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid
  • 1-methyl-5-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid
  • 1-methyl-5-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid

Uniqueness

1-methyl-5-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid hydrochloride is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of both pyrazole and pyridine rings in the molecule allows for diverse interactions with biological targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C10H10ClN3O2

Molecular Weight

239.66 g/mol

IUPAC Name

1-methyl-5-pyridin-2-ylpyrazole-4-carboxylic acid;hydrochloride

InChI

InChI=1S/C10H9N3O2.ClH/c1-13-9(7(6-12-13)10(14)15)8-4-2-3-5-11-8;/h2-6H,1H3,(H,14,15);1H

InChI Key

ORDKFBLSFQVCMW-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)C(=O)O)C2=CC=CC=N2.Cl

Origin of Product

United States

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